6-Methyl-3-azabicyclo[3.1.0]hexane
Description
Structural Classification and Nomenclature within Bicyclic Heterocycles
The compound 3-azabicyclo[3.1.0]hexane belongs to the class of bicyclic heterocyclic compounds. slideshare.net Its systematic name is derived according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for bicyclic systems. youtube.comchadsprep.com
Bicyclic compounds are molecules containing two fused or bridged rings. The naming convention involves identifying the "bridgehead" atoms, which are the two carbons shared by both rings. chemistrysteps.com The name "bicyclo" indicates the presence of two rings. chemistrysteps.com Following this prefix, numbers within square brackets—[3.1.0]—denote the number of atoms in the three "bridges" connecting the two bridgehead carbons, listed in descending order. chadsprep.com In this case, there are three atoms in the longest path, one in the next, and zero in the shortest path between the bridgeheads, indicating a fused ring system. youtube.comchemistrysteps.com The term "hexane" specifies that the total number of atoms in the bicyclic system is six. Finally, the prefix "3-aza" indicates that a nitrogen atom replaces the carbon at the third position of the ring system. nih.gov
Historical Context and Significance of the Azabicyclo[3.1.0]hexane Scaffold in Chemical Synthesis
The 3-azabicyclo[3.1.0]hexane scaffold is a key structural feature in a wide array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. researchgate.net Its significance lies in its ability to serve as a conformationally restricted isostere for motifs like piperidine, providing a rigid framework that orients key pharmacophores in a well-defined three-dimensional space. nih.govscispace.com This structural rigidity is highly sought after in drug discovery as it can lead to improved binding affinity and selectivity for biological targets. acs.org Consequently, considerable research efforts have been dedicated to developing efficient synthetic methods for constructing this valuable scaffold. researchgate.netresearchgate.net The framework is a crucial component in several lead compounds and drug candidates. nih.govacs.org For instance, the rigid bisamine 6-amino-3-azabicyclo[3.1.0]hexane is an essential building block for potent pharmaceuticals. beilstein-journals.org
Overview of Advanced Research Trajectories Pertaining to 6-Methyl-3-azabicyclo[3.1.0]hexane and its Analogs
Current research on 3-azabicyclo[3.1.0]hexane and its derivatives, including the 6-methyl substituted variant, is focused on several key areas. A primary trajectory involves the development of novel and efficient synthetic methodologies. Researchers have explored dirhodium(II)-catalyzed cyclopropanation, which allows for the stereoselective synthesis of either exo- or endo- isomers of 3-azabicyclo[3.1.0]hexane-6-carboxylates with very low catalyst loadings. nih.govacs.org Other innovative approaches include photochemical decomposition of substituted pyrazolines to create CHF2-substituted analogs and copper-catalyzed intramolecular oxidative cyclizations. scispace.comresearchgate.net
Another significant research avenue is the synthesis and exploration of diverse analogs to establish detailed structure-activity relationships (SAR). This includes the creation of derivatives with various substituents at different positions, such as 6,6-dimethyl analogs and 1-(aryl)-6-[alkoxyalkyl] derivatives. chemicalbook.comchemsrc.comacs.org These studies aim to modulate the compound's properties for specific applications, such as developing potent and selective triple reuptake inhibitors for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. acs.org The synthesis of highly functionalized derivatives for potential biological screening remains an active field of investigation. beilstein-journals.org
Data Tables
Table 1: Physicochemical Properties of 3-Azabicyclo[3.1.0]hexane
| Property | Value | Source |
| IUPAC Name | 3-azabicyclo[3.1.0]hexane | nih.gov |
| Molecular Formula | C₅H₉N | nih.gov |
| Molecular Weight | 83.13 g/mol | nih.gov |
| CAS Number | 285-59-6 | nih.gov |
| Canonical SMILES | C1C2C1CNC2 | nih.gov |
Table 2: Selected Synthetic Approaches to the 3-Azabicyclo[3.1.0]hexane Scaffold
| Reaction Type | Catalyst / Reagents | Key Features | Yields | Source(s) |
| Dirhodium(II)-Catalyzed Cyclopropanation | Dirhodium(II) catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂) | Stereoselective formation of exo- or endo- isomers; effective at very low catalyst loadings (as low as 0.005 mol %). | Up to 76% | nih.govacs.org |
| Photochemical Decomposition | CHF₂(CH₃)CHN₂ (in situ), UV light | A novel method for synthesizing CHF₂-substituted 3-azabicyclo[3.1.0]hexanes; mild conditions. | Moderate to excellent | scispace.com |
| Copper-Mediated Oxidative Cyclization | Copper catalyst system | Michael addition of allylamines with allenes followed by intramolecular cyclization. | 42% - 85% | researchgate.net |
| Palladium-Catalyzed Asymmetric Cyclization | Pd-catalyst, various nucleophiles | Asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes. | Good to high | researchgate.netresearchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
6-methyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H11N/c1-4-5-2-7-3-6(4)5/h4-7H,2-3H2,1H3 |
InChI Key |
NAWPASPYZIMBSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C1CNC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Methyl 3 Azabicyclo 3.1.0 Hexane and Its Derivatives
Strategies for Construction of the Azabicyclo[3.1.0]hexane Ring System
The synthesis of the 3-azabicyclo[3.1.0]hexane skeleton can be broadly categorized into several key strategies, including the annulation of a new ring onto an existing pyrrole (B145914) or cyclopropane (B1198618), sequential tandem ring closures, and the simultaneous formation of both rings. researchgate.net
Annulation Reactions for Bicyclic Framework Formation
Annulation reactions involve the formation of a new ring fused to a pre-existing ring structure. This is a common and versatile approach to the 3-azabicyclo[3.1.0]hexane system.
A prominent method for constructing the 3-azabicyclo[3.1.0]hexane framework is the [3+2] cycloaddition of azomethine ylides with cyclopropenes. beilstein-journals.orgnih.govresearchgate.net This approach offers a high degree of stereocontrol and allows for the introduction of diverse substituents. Azomethine ylides, which are 1,3-dipoles, can be generated in situ from the reaction of α-amino acids with carbonyl compounds like ninhydrin (B49086), alloxan, or isatin. researchgate.netthieme-connect.com These reactive intermediates are then trapped by cyclopropene (B1174273) dipolarophiles to yield the desired bicyclic products, often with high diastereoselectivity. beilstein-journals.orgnih.gov
The reaction can be performed as a multi-component process, providing access to a library of spirocyclic 3-azabicyclo[3.1.0]hexane derivatives under mild conditions. thieme-connect.com For instance, the reaction of ninhydrin, an α-amino acid, and a cyclopropene derivative can afford spiro[3-azabicyclo[3.1.0]hexane-2,2′-indene] compounds with complete stereoselectivity. thieme-connect.com The use of stable azomethine ylides, such as the protonated form of Ruhemann's purple, has also been successfully employed in these cycloadditions, reacting with both 3-substituted and 3,3-disubstituted cyclopropenes to give bis-spirocyclic 3-azabicyclo[3.1.0]hexane adducts in moderate to good yields. beilstein-journals.orgnih.gov The mechanism of these reactions has been studied using DFT calculations, which indicate a HOMO(cyclopropene)-LUMO(ylide) controlled process. nih.gov
| Carbonyl Source | Amino Acid | Cyclopropene | Catalyst/Conditions | Product | Yield | Ref |
| Ninhydrin | Sarcosine | 1,2-Diphenylcyclopropene | Heat | Spiro[3-azabicyclo[3.1.0]hexane-2,2′-indene] derivative | High | thieme-connect.com |
| Ruhemann's Purple (protonated) | - | 3-Methyl-3-phenylcyclopropene (B8295009) | Various solvents, 65 °C | Bis-spirocyclic 3-azabicyclo[3.1.0]hexane | 61-70% | beilstein-journals.orgnih.gov |
| Alloxan | Sarcosine | Various cyclopropenes | Heat | Spirobarbiturate-3-azabicyclo[3.1.0]hexanes | Moderate to good | researchgate.net |
Intramolecular cyclopropanation of allylic diazoacetates is a powerful strategy for the synthesis of the 3-azabicyclo[3.1.0]hexane core. This method often employs transition metal catalysts, such as rhodium(II) and ruthenium(II) complexes, to facilitate the decomposition of the diazo compound and the subsequent carbene insertion into the double bond. researchgate.netresearchgate.netnih.gov
A notable application of this methodology is the synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH), a key intermediate for antiviral drugs. researchgate.netresearchgate.net The synthesis commences with the preparation of an α-diazoacetate from 3-methyl-2-butenol, which then undergoes a Ru(II)-catalyzed intramolecular cyclopropanation. researchgate.netresearchgate.net Further synthetic steps, including a Gabriel synthesis, lead to the final product. researchgate.netresearchgate.net
Dirhodium(II) catalysts are also highly effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, even at very low catalyst loadings (0.005 mol%). nih.govacs.orgacs.org By carefully selecting the dirhodium(II) catalyst and hydrolysis conditions, it is possible to selectively form either the exo- or endo-diastereomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate with high diastereoselectivity and without the need for chromatographic purification. nih.govacs.orgacs.org
| Substrate | Catalyst | Key Features | Product | Ref |
| Allylic α-diazoacetate | Ru(II) complex | Synthesis of a key pharmaceutical intermediate | 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | researchgate.netresearchgate.net |
| N-Boc-2,5-dihydropyrrole and ethyl diazoacetate | Dirhodium(II) tetracarboxylates | Low catalyst loading, high diastereoselectivity for exo or endo product | Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate | nih.govacs.orgacs.org |
| Allylic diazoacetates with α-acceptor substituents | Co(II) complex of a chiral porphyrin | High enantioselectivity | Densely functionalized 3-oxabicyclo[3.1.0]hexan-2-one derivatives | acs.org |
Palladium catalysis offers versatile routes to the 3-azabicyclo[3.1.0]hexane system through various reaction manifolds. One such approach is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. rsc.org This method provides a practical route to a wide range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with good diastereoselectivity. rsc.org
Another innovative strategy involves a palladium-catalyzed aerobic (1+2) annulation of C(sp³)–H bonds with an olefin. rsc.org This reaction features a double palladation of a C(sp³)–H bond at the same position to construct the 3-azabicyclo[3.1.0]hex-2-ene ring system. rsc.org Furthermore, palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reactions of vinyl cyclopropanecarboxamides have been developed to access highly substituted and conformationally restricted 3-azabicyclo[3.1.0]hexanes. nih.gov This transformation proceeds via an amidopalladation followed by β-hydride elimination to furnish the bicyclic products. nih.gov The transannular C-H arylation of azabicyclo[3.1.0]hexane has also been achieved using a second-generation palladium catalyst system with pyridine- or quinoline-carboxylate ligands, which enhance the reaction rate and yield. nih.gov
| Reaction Type | Substrates | Catalyst System | Key Features | Product | Ref |
| Cyclopropanation | Maleimides, N-tosylhydrazones | Palladium catalyst | High yields, good diastereoselectivity | 3-Azabicyclo[3.1.0]hexane derivatives | rsc.org |
| (1+2) Annulation | Substrates with C(sp³)–H bonds, olefins | Palladium catalyst, aerobic conditions | Double C-H palladation | 3-Azabicyclo[3.1.0]hex-2-ene | rsc.org |
| Aza-Wacker Cyclization | Vinyl cyclopropanecarboxamides | Palladium(II) catalyst, O₂ as terminal oxidant | Forms a new C-N bond | Substituted 3-azabicyclo[3.1.0]hexan-2-ones | nih.gov |
| Transannular C-H Arylation | Azabicyclo[3.1.0]hexane, aryl halides | Pd(OAc)₂, Pyridine/Quinoline-carboxylate ligands | High reaction rate and yield | Arylated 3-azabicyclo[3.1.0]hexane derivatives | nih.gov |
Sequential Tandem and Cascade Ring Closure Processes
The construction of the 3-azabicyclo[3.1.0]hexane framework can be efficiently achieved through sequential tandem or cascade reactions, where multiple bond-forming events occur in a single pot from acyclic or monocyclic precursors. researchgate.net These processes are highly atom-economical and can rapidly build molecular complexity.
A notable example is the palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes. researchgate.net This reaction forms three C-C bonds, two rings, and two adjacent quaternary stereocenters in a single operation with excellent regio- and enantioselectivities. researchgate.net The process is compatible with a variety of nucleophiles, including alcohols, phenols, and amines, allowing for the generation of a diverse library of functionalized 3-azabicyclo[3.1.0]hexane frameworks. researchgate.net
Simultaneous Formation of Multiple Rings
Strategies that enable the simultaneous formation of both the pyrrolidine (B122466) and cyclopropane rings are particularly elegant for the synthesis of the 3-azabicyclo[3.1.0]hexane skeleton. researchgate.net These methods often involve domino or cascade reactions that proceed from simple, readily available starting materials. For instance, iodine-mediated domino reactions starting from N-allyl enamines have been developed to construct the bicyclic system. bohrium.com Additionally, photoinduced oxidative cyclopropanation of ene-ynamides represents a modern approach with a broad substrate scope under mild conditions. bohrium.com
Base-Promoted Intramolecular Addition Reactions for Ring Construction
Base-promoted intramolecular cyclization represents a key strategy for the construction of the 3-azabicyclo[3.1.0]hexane ring system. researchgate.netmdpi.com This approach typically involves the use of a strong base to facilitate the intramolecular addition of a nucleophilic group onto an adjacent unsaturated bond, leading to the formation of the bicyclic structure.
One notable example involves the use of vinyl cyclopropanecarboxamides as precursors. mdpi.com In a reported synthesis, 1-(4-chlorophenyl)-N-(p-tolyl)-2-vinyl cyclopropane-1-carboxamide was treated with potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) to yield 1-(4-chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one. The reaction proceeds via an intramolecular olefin aza-addition. mdpi.com The efficiency of this transformation was enhanced by the addition of 18-crown-6 (B118740) ether, which facilitated complete consumption of the starting material. mdpi.com
Table 1: Optimization of Base-Promoted Intramolecular Cyclization mdpi.com
| Entry | Base (equiv.) | Additive (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | tBuOK (4.0) | - | DMF | 24 | 82 |
| 2 | tBuOK (4.0) | 18-crown-6 (4.2) | DMF | 24 | - |
This methodology demonstrates a practical approach to constructing highly substituted aza[3.1.0]bicycles from readily accessible starting materials through a simple and efficient chemical transformation. mdpi.com
Stereoselective Synthesis of 6-Methyl-3-azabicyclo[3.1.0]hexane and Analogous Chiral Scaffolds
The development of stereoselective methods to access chiral 3-azabicyclo[3.1.0]hexane scaffolds is of paramount importance for their application in medicinal chemistry. These methods often employ chiral auxiliaries or asymmetric catalysis to control the formation of stereocenters.
Chiral Auxiliary and Asymmetric Catalysis Approaches (e.g., Rhodium, Palladium, Copper, Iridium Catalysts)
Transition metal catalysis plays a pivotal role in the asymmetric synthesis of the 3-azabicyclo[3.1.0]hexane core. researchgate.netbohrium.com Catalysts based on rhodium, palladium, copper, and iridium have been successfully employed in various cyclization and cycloaddition reactions to afford enantioenriched products. researchgate.netacs.orgnih.govbohrium.comresearchgate.net
Rhodium Catalysis: Dirhodium(II) catalysts are particularly effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. nih.govacs.orgpku.edu.cn By carefully selecting the rhodium catalyst and hydrolysis conditions, either the exo- or endo-diastereomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate can be selectively formed with high diastereoselectivity, even at very low catalyst loadings (as low as 0.005 mol%). nih.govacs.orgpku.edu.cn
Palladium Catalysis: Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones provides a practical route to a wide range of 3-azabicyclo[3.1.0]hexane derivatives with high yields and diastereoselectivities. rsc.orgrsc.org Another innovative palladium-catalyzed approach involves the cyclopropanation of allenenes, which are N-protected 4-alkyl-4-(N-allyl)amino allenes. nih.govacs.org This method allows for the stereoselective formation of the 3-azabicyclo[3.1.0]hexane framework. Furthermore, a palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes has been developed to construct chiral 3-azabicyclo[3.1.0]hexanes, forming three C-C bonds, two rings, and two adjacent quaternary stereocenters with excellent regio- and enantioselectivities. researchgate.net
Copper Catalysis: Copper catalysts have been utilized in the desymmetrization/cycloaddition of 1,1-disubstituted cyclopropenes to generate azabicyclo[3.1.0]hexane-based heterocycles. rsc.org This method allows for the simultaneous construction of five contiguous stereogenic centers. rsc.org Copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates under an oxygen atmosphere also provides access to 3-azabicyclo[3.1.0]hex-2-enes. acs.orgnih.gov
Iridium Catalysis: A two-step protocol involving a CpxRh(III)-catalyzed C–H activation and a Cp*Ir(III)-catalyzed transfer hydrogenation has been developed for the efficient and selective synthesis of substituted 3-azabicyclo[3.1.0]hexanes. acs.orgresearchgate.net More recently, a cooperative iridium/aluminum catalysis has been reported for the direct bridge-head C(sp³)–H borylation of 3-azabicyclo[3.1.0]hexanes, offering a pathway to enantioenriched bicyclic amine-derived alkyl boronates. bohrium.comelsevierpure.com
Diastereoselective and Enantioselective Control in Bicyclic Systems
Achieving high levels of diastereoselectivity and enantioselectivity is a central theme in the synthesis of complex bicyclic systems like this compound.
The diastereoselectivity of palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones is noteworthy, allowing for the isolation of the major diastereoisomers via simple chromatography. rsc.orgrsc.org Similarly, rhodium-catalyzed cyclopropanation can be tuned to favor either the exo or endo isomer. nih.govacs.org
Enantioselective control is often achieved through the use of chiral ligands in conjunction with metal catalysts. For instance, a Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex has been used for the highly diastereo- and enantioselective desymmetrization of prochiral cyclopropenes via 1,3-dipolar cycloaddition of azomethine ylides, yielding complex 3-azabicyclo[3.1.0]hexane derivatives with up to >99% ee. nih.govbeilstein-journals.org A palladium-catalyzed C–H functionalization using a modular and bench-stable diazaphospholane ligand also provides highly enantioselective access to perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes. acs.org
Regio- and Stereochemical Outcomes of Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing the 3-azabicyclo[3.1.0]hexane skeleton, and controlling their regio- and stereochemical outcomes is crucial.
In the palladium-catalyzed cyclopropanation of maleimides, the reaction proceeds with high diastereoselectivity. rsc.orgrsc.org The use of N-tosylhydrazones as carbene precursors allows for the formation of the cyclopropane ring with predictable stereochemistry. rsc.org
A copper-catalyzed [3+2] cycloaddition of 1,1-disubstituted cyclopropenes with azomethine ylides has been shown to be highly effective in creating 3-azabicyclo[3.1.0]hexane derivatives with five contiguous stereogenic centers in a single step, exhibiting excellent diastereoselectivities (>99:1 dr) and enantioselectivities (up to >99% ee). rsc.orgnih.gov The weak coordination of an amide moiety on the cyclopropene with the copper complex is believed to play a role in tuning the stereoselectivity. rsc.org
Deracemization Strategies for Enantioenriched Products
Deracemization offers an alternative approach to obtaining enantioenriched products from racemic mixtures. While specific deracemization strategies for this compound are not extensively detailed in the provided context, the development of enantioselective C-H functionalization methods provides a modern alternative to classical resolution or deracemization techniques. bohrium.com
For example, the iridium/aluminum-catalyzed C(sp³)–H borylation of racemic 3-azabicyclo[3.1.0]hexanes using a BINOL-based chiral aluminum catalyst represents a form of kinetic resolution, providing access to enantioenriched alkylboronate products. bohrium.comelsevierpure.com This approach allows for the selective functionalization of one enantiomer over the other, leading to an enantioenriched product and unreacted starting material of the opposite configuration.
Alternative Synthetic Routes to the 3-Azabicyclo[3.1.0]hexane Core
Beyond the methods detailed above, several other innovative strategies have been developed for the synthesis of the 3-azabicyclo[3.1.0]hexane core.
A notable alternative is the palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes. researchgate.net This powerful cascade reaction constructs the bicyclic system while incorporating various nucleophiles like alcohols, phenols, and amines, leading to a diverse library of 3-azabicyclo[3.1.0]hexane frameworks with high enantioselectivity. researchgate.net
Another approach involves the photochemical decomposition of CHF₂-pyrazolines. scispace.comnih.gov This method allows for the synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexanes, which are of interest due to the unique properties imparted by the difluoromethyl group.
The reaction of cyclopropenes with a stable azomethine ylide derived from Ruhemann's purple provides a route to bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane through a 1,3-dipolar cycloaddition. beilstein-journals.orgnih.gov
Table 2: Summary of Alternative Synthetic Routes
| Method | Key Reagents/Catalysts | Product Type | Reference |
| Pd-catalyzed cascade of 1,6-enynes | Pd catalyst, nucleophiles (alcohols, amines) | Chiral 3-azabicyclo[3.1.0]hexanes | researchgate.net |
| Photochemical decomposition | CHF₂-pyrazolines | CHF₂-substituted 3-azabicyclo[3.1.0]hexanes | scispace.comnih.gov |
| 1,3-Dipolar cycloaddition | Cyclopropenes, Ruhemann's purple | Bis-spirocyclic 3-azabicyclo[3.1.0]hexanes | beilstein-journals.orgnih.gov |
These alternative routes highlight the ongoing innovation in the synthesis of this important heterocyclic scaffold, providing access to a wide range of structurally diverse and functionally interesting molecules.
Chemical Reactivity and Derivatization Strategies for the 3 Azabicyclo 3.1.0 Hexane Scaffold
Ring-Opening Transformations of the Strained Aziridine (B145994) Moiety
The fused aziridine ring within the 3-azabicyclo[3.1.0]hexane system is highly susceptible to nucleophilic attack due to its inherent ring strain. This reactivity allows for a variety of ring-opening transformations, providing access to highly functionalized cyclopentane (B165970) and pyrrolidine (B122466) derivatives.
The regioselectivity of the ring-opening is influenced by the substitution pattern on the bicyclic core and the nature of the nucleophile. researchgate.net Generally, nucleophilic attack occurs at the less sterically hindered carbon of the aziridine moiety, proceeding via an SN2 mechanism. ulisboa.pt This leads to a trans-relationship between the incoming nucleophile and the nitrogen substituent.
For instance, the reaction of 6-azabicyclo[3.1.0]hex-3-en-2-ol with thiol-based nucleophiles in an aqueous medium proceeds in a regio- and stereospecific manner. ulisboa.pt Similarly, treatment of 3-oxa-6-azabicyclo[3.1.0]hexane and its 6-methyl homolog with methyl iodide results in ring-opened products. researchgate.net The reaction of activated aziridines, such as (±)-6-tosyl-6-azabicyclo[3.1.0]hexane, with electron-rich arenes can be initiated by catalytic amounts of an aminium radical-cation salt, leading to SN2-type ring-opening. acs.org
In some cases, the ring-opening can be followed by a domino cyclization. For example, the reaction of activated aziridines with 1,3-dimethylindole (B1617634) and benzofuran (B130515) can lead to the formation of biologically significant heterocyclic scaffolds through a domino-ring-opening cyclization (DROC) process. acs.org
Table 1: Examples of Ring-Opening Reactions of the 3-Azabicyclo[3.1.0]hexane Scaffold
| Starting Material | Nucleophile/Reagent | Product | Reference |
|---|---|---|---|
| 6-Azabicyclo[3.1.0]hex-3-en-2-ol | 1-Methyl-1H-tetrazole-5-thiol | Thiol-incorporated aminocyclopentitol | ulisboa.pt |
| 3-Oxa-6-azabicyclo[3.1.0]hexane | Methyl iodide | Ring-opened product | researchgate.net |
| 6-Methyl-3-oxa-6-azabicyclo[3.1.0]hexane | Methyl iodide | Ring-opened product | researchgate.net |
| (±)-6-Tosyl-6-azabicyclo[3.1.0]hexane | 1,3,5-Trimethoxybenzene / Magic Blue | 2,2-Diarylethylamine derivative | acs.org |
Functional Group Interconversions on the Bicyclic Nucleus
Functional group interconversions (FGIs) are crucial for the elaboration of the 3-azabicyclo[3.1.0]hexane scaffold into more complex molecules. These transformations typically involve the manipulation of substituents on the pyrrolidine ring or the cyclopropane (B1198618) moiety without altering the core bicyclic structure.
Common FGIs include the conversion of alcohols to leaving groups such as sulfonates (tosylates, mesylates) or halides, which can then be displaced by a variety of nucleophiles. vanderbilt.edu For example, an alcohol on the scaffold can be converted to a bromide using phosphorus tribromide or to an iodide via a two-step procedure involving mesylation followed by treatment with sodium iodide (Finkelstein reaction). vanderbilt.edu
The nitrogen atom of the pyrrolidine ring can also be a site for functionalization. For instance, N-acylation or N-alkylation can be readily achieved. The choice of the N-protecting group can be critical for directing subsequent reactions or for the final biological activity of the molecule.
Table 2: Selected Functional Group Interconversions on Bicyclic Scaffolds
| Starting Functional Group | Reagent(s) | Resulting Functional Group | General Applicability | Reference |
|---|---|---|---|---|
| Alcohol | TsCl, pyridine | Tosylate | High | vanderbilt.edu |
| Alcohol | PBr3 | Bromide | Good | vanderbilt.edu |
| Alcohol | 1) MsCl, Et3N; 2) NaI | Iodide | High | vanderbilt.edu |
| Amine | Acyl chloride or anhydride | Amide | High | acs.org |
Introduction of Diverse Substituents and Scaffold Decoration
The introduction of a wide array of substituents onto the 3-azabicyclo[3.1.0]hexane nucleus is essential for exploring the structure-activity relationships (SAR) of pharmacologically active compounds. Various synthetic strategies have been developed to achieve this.
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents. For example, an enantioselective Pd(0)-catalyzed C-H cyclization using trifluoroacetimidoyl chlorides as electrophilic partners provides access to perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexenes. acs.org The resulting chiral ketimine can then be further functionalized by the addition of nucleophiles. acs.org
The synthesis of 1-((1α,3α,5α,6β)-6-(3-ethoxyphenyl)-3-methylbicyclo[3.1.0]hexan-6-yl)-4-phenylpiperazine, a potent neuropeptide Y Y1 antagonist, showcases the introduction of aryl and alkoxy groups onto a methylated bicyclo[3.1.0]hexane scaffold. nih.gov This was achieved through the addition of a Grignard reagent to a cyclohexanone (B45756) precursor, followed by further transformations to construct the final molecule. nih.gov
Furthermore, highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety have been synthesized through regioselective reactions with polychloronitrobutadienes. beilstein-journals.org
Table 3: Examples of Substituent Introduction on the 3-Azabicyclo[3.1.0]hexane Scaffold
| Scaffold | Method | Introduced Substituent(s) | Resulting Compound Type | Reference |
|---|---|---|---|---|
| Cyclopropane | Pd(0)-catalyzed C–H functionalization | Perfluoroalkyl, various nucleophiles | Densely substituted 3-azabicyclo[3.1.0]hexanes | acs.org |
| 3-Methylbicyclo[3.1.0]hexane | Grignard addition and subsequent steps | 3-Ethoxyphenyl, Phenylpiperazine | Bicyclo[3.1.0]hexanylpiperazine | nih.gov |
| 6-Amino-3-azabicyclo[3.1.0]hexane | Reaction with polychloronitrobutadienes | Polychlorinated nitrogen heterocycles | Highly functionalized derivatives | beilstein-journals.org |
Multi-Component Reactions for Diversified Azabicyclo[3.1.0]hexane Frameworks
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like 3-azabicyclo[3.1.0]hexane derivatives in a single synthetic operation. These reactions are particularly valuable for generating libraries of compounds for drug discovery.
A prominent example is the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ, with cyclopropenes. This [3+2] cycloaddition is a key step in one-pot, three-component reactions involving isatins, α-amino acids, and cyclopropenes to afford spiro[3-azabicyclo[3.1.0]hexane]oxindoles. acs.orgnih.gov This methodology allows for the rapid assembly of structurally diverse and complex heterocyclic systems. mdpi.com
The reaction of cyclopropenes with azomethine ylides generated from ninhydrin (B49086) has also been successfully carried out in a multicomponent fashion. beilstein-journals.org These strategies provide access to a wide range of spiro-fused 3-azabicyclo[3.1.0]hexanes. beilstein-journals.orgbeilstein-journals.org
Table 4: Multi-Component Reactions Yielding 3-Azabicyclo[3.1.0]hexane Frameworks
| Components | Key Reaction | Product Type | Reference |
|---|---|---|---|
| Isatin, α-Amino Acid, Cyclopropene (B1174273) | [3+2] Cycloaddition of azomethine ylide | Spiro[3-azabicyclo[3.1.0]hexane]oxindole | acs.orgnih.gov |
| Ninhydrin, α-Amino Acid, Cyclopropene | [3+2] Cycloaddition of azomethine ylide | Spiro[3-azabicyclo[3.1.0]hexane]ninhydrin | beilstein-journals.org |
| Acenaphthylene-1,2-dione, α-Amino Acid, Cyclopropene | [3+2] Cycloaddition of azomethine ylide | Spiro[acenaphthylene-1,2'- beilstein-journals.orgazabicyclo[3.1.0]hexane] | mdpi.com |
Chemo- and Diastereoselective Reactions on Substituted Cyclopropenes
The reaction of substituted cyclopropenes is a cornerstone in the synthesis of functionalized 3-azabicyclo[3.1.0]hexane derivatives, often proceeding with high levels of chemo- and diastereoselectivity. The inherent strain of the cyclopropene double bond makes it a reactive dipolarophile in [3+2] cycloaddition reactions.
In the 1,3-dipolar cycloaddition with azomethine ylides, the facial selectivity is a critical aspect. For instance, the reaction of 3-substituted and 3,3-disubstituted cyclopropenes with a stable azomethine ylide derived from Ruhemann's purple affords bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts with high diastereofacial selectivity. beilstein-journals.orgbeilstein-journals.org Computational studies have shown that these reactions are HOMOcyclopropene–LUMOylide controlled, and the transition-state energies are consistent with the experimentally observed stereoselectivity. beilstein-archives.org
The reaction of 3-methyl-3-phenylcyclopropene (B8295009) with the protonated form of Ruhemann's purple also proceeds with a high level of diastereocontrol. beilstein-archives.org The cycloaddition occurs predominantly from the less sterically hindered face of the cyclopropene.
Furthermore, the cycloaddition of azomethine ylides to cyclopropenes containing other multiple bonds can proceed in a highly chemo- and diastereoselective manner, with the cyclopropene double bond showing higher reactivity due to ring strain. beilstein-journals.orgbeilstein-journals.org
Table 5: Chemo- and Diastereoselective Cycloadditions of Substituted Cyclopropenes
| Cyclopropene | Dipole | Catalyst/Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| 3-Ethyl-1,2-diphenylcyclopropene | Protonated Ruhemann's Purple | Reflux | Bis-spiro 3-azabicyclo[3.1.0]hexane | High diastereofacial selectivity | beilstein-journals.orgbeilstein-journals.org |
| 3-Methyl-3-phenylcyclopropene | Protonated Ruhemann's Purple | Reflux | Bis-spiro 3-azabicyclo[3.1.0]hexane | High diastereocontrol | beilstein-archives.org |
| Cyclopropene with exocyclic double bond | Stable Azomethine Ylide | Mild conditions | 3-Azabicyclo[3.1.0]hexane cycloadduct | High chemo- and diastereoselectivity | beilstein-journals.orgbeilstein-journals.org |
| Various Cyclopropenes | Azomethine Ylides | Chiral Cu(I) complex | Enantioenriched 3-azabicyclo[3.1.0]hexanes | High enantioselectivity | beilstein-journals.org |
Structural Elucidation and Advanced Conformational Analysis of 6 Methyl 3 Azabicyclo 3.1.0 Hexane Systems
Application of Advanced Spectroscopic Techniques for Structural Confirmation (e.g., 1D and 2D NMR, X-ray Crystallography)
The definitive structural elucidation of 6-methyl-3-azabicyclo[3.1.0]hexane and its derivatives relies heavily on a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
NMR Spectroscopy is the cornerstone for determining the constitution and relative stereochemistry of these bicyclic systems in solution.
1D NMR: Proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide fundamental information. The chemical shifts of the protons and carbons are indicative of their local electronic environment, while the coupling constants (J-values) in ¹H NMR, particularly the vicinal coupling constants (³J), are crucial for deducing the dihedral angles between adjacent protons, which in turn helps to define the ring's conformation. For instance, the analysis of coupling constants within the azabicyclo[3.1.0]hexane core has been used to reveal inconsistencies between proposed and actual structures of complex natural products.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of all proton and carbon signals, especially in complex, highly substituted derivatives. These experiments map the connectivity between atoms, confirming the bicyclic framework and the precise location of the methyl group and other substituents.
X-ray Crystallography offers an unambiguous and precise determination of the molecular structure in the solid state, providing exact bond lengths, bond angles, and torsional angles. This technique has been pivotal in unequivocally confirming the stereochemical assignments of various 3-azabicyclo[3.1.0]hexane derivatives. For example, the relative configuration of a bis-spirocyclic derivative was definitively established by X-ray structural analysis. Similarly, the crystal structure of methyl 3-oxo-1-(o-nitrophenyl)-2-oxa-6-azabicyclo-[3.1.0]hexane-5-carboxylate was used to identify a constitutionally isomeric product that could not be fully characterized by spectral analyses alone. This method has also been used to confirm the chair conformation of an endo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexane derivative.
Below is a table summarizing representative NMR data for derivatives of the 3-azabicyclo[3.1.0]hexane system, illustrating the application of this technique.
| Compound | Technique | Key Chemical Shifts (δ, ppm) |
|---|---|---|
| (±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one | ¹H NMR (CDCl₃) | 1.06 (dd, 1H), 1.45 (dd, 1H), 1.93-2.20 (m, 1H), 3.25 (d, 1H), 3.50 (dd, 1H), 7.15-7.42 (m, 5H) |
| (±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one | ¹³C NMR (CDCl₃) | 18.49, 22.15, 33.20, 42.75, 126.44, 127.76, 128.22, 135.64, 178.27 |
| Methyl 1-(2-Nitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | ¹H NMR (CDCl₃) | 8.17 (d, 1H), 7.82–7.69 (comp, 3H), 3.74 (d, 1H), 3.72 (s, 3H), 3.03 (d, 1H), 2.80 (bs, 1H) |
| Methyl 1-(2-Nitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | ¹³C NMR (CDCl₃) | 172.45, 167.54, 147.73, 134.48, 132.16, 131.91, 126.02, 124.91, 78.89, 54.07, 46.53, 34.99 |
Molecular Geometry and Intrinsic Ring Strain within the Bicyclic Framework
The geometry of the 3-azabicyclo[3.1.0]hexane system is defined by the fusion of a five-membered pyrrolidine (B122466) ring and a three-membered cyclopropane (B1198618) ring. This fusion imparts significant ring strain, which dictates the molecule's reactivity and conformational landscape. The pyrrolidine ring is not planar and can adopt several puckered conformations, typically described as envelope or twisted (half-chair) forms. In the bicyclic system, these are further categorized as boat and chair-like conformations.
Computational studies, such as those using MNDOC semiempirical calculations, have been employed to correlate the dihedral angles with the degree of ring puckering. The fusion to the rigid cyclopropane ring restricts the conformational flexibility of the five-membered ring. In many bicyclo[3.1.0]hexane analogues, the five-membered ring adopts an envelope conformation. Gas-phase electron diffraction studies on the related 6-methyl-1,5-diazabicyclo[3.1.0]hexane molecule revealed that a boat conformation is overwhelmingly dominant under normal conditions.
The intrinsic strain of the system arises from two main sources:
Angle Strain: The internal bond angles of the cyclopropane ring are compressed to approximately 60°, a significant deviation from the ideal sp³ bond angle of 109.5°.
Torsional Strain: The fusion of the two rings leads to eclipsing interactions between substituents on the rings.
This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, a feature often exploited in synthetic chemistry. The table below, derived from MNDOC calculations on the parent 3-azabicyclo[3.1.0]hexane, illustrates the relationship between the ring buckle and key dihedral angles, quantifying the molecule's geometry.
| Angle of Ring Buckle (α / °) | Dihedral Angle H¹-C1-C5-H⁵ (°) | Dihedral Angle H²-C2-N3-H³ (°) | Dihedral Angle C1-C2-N3-C4 (°) |
|---|---|---|---|
| -30 | -27.1 | -29.0 | 35.7 |
| -15 | -14.2 | -14.7 | 18.1 |
| 0 | 0.0 | 0.0 | 0.0 |
| 15 | 14.2 | 14.7 | -18.1 |
| 30 | 27.1 | 29.0 | -35.7 |
Stereochemical Assignments and Analysis of Configurational Stability
The 3-azabicyclo[3.1.0]hexane core contains multiple stereocenters, leading to the possibility of various stereoisomers. The substituent at C6 can be oriented endo (towards the five-membered ring) or exo (away from it). Furthermore, other substituents on the pyrrolidine ring create additional diastereomeric possibilities (cis/trans).
The assignment of this relative stereochemistry is a critical aspect of its characterization. As mentioned, NMR spectroscopy and X-ray crystallography are the primary tools for these assignments. High diastereofacial selectivity is often observed in the synthesis of these compounds, indicating a strong thermodynamic or kinetic preference for the formation of one stereoisomer over others. For example, the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes can proceed with high diastereoselectivity to furnish the 3-azabicyclo[3.1.0]hexane core.
The absolute configuration, designated by (R/S) notation for each chiral center (e.g., (1R,2S,5S)), is crucial as it dictates the molecule's interaction with other chiral molecules, such as biological receptors. The synthesis of enantiomerically pure derivatives often starts from chiral precursors or employs asymmetric catalysis. The configurational stability of the stereocenters is generally high due to the rigid, fused-ring structure, which prevents epimerization under normal conditions. This stability is essential for its use as a reliable chiral scaffold in drug design.
Conformational Preferences of Methyl and Other Substituents on the Bicyclic Ring
The conformation of the 3-azabicyclo[3.1.0]hexane ring system and the orientation of its substituents are intrinsically linked. The position and stereochemistry of the methyl group at C6, as well as substituents on the nitrogen atom (N3) and other ring carbons, determine the preferred conformation of the five-membered ring (boat vs. chair).
Detailed ¹H NMR spectroscopic studies have provided significant insight into these preferences. Research on 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives revealed that the conformation is highly dependent on the substitution pattern:
endo-3-methyl-6-morpholino derivatives were found to exist in a chair conformation . This was further confirmed by an X-ray structural analysis of one of the derivatives.
The corresponding exo diastereomers, as well as the N-demethylated endo compounds, preferentially adopt a boat conformation .
This demonstrates that a subtle change, such as the stereochemistry at C6 or the presence of a methyl group on the nitrogen, can cause a complete switch in the ring's preferred conformation. In the related 6-methyl-1,5-diazabicyclo[3.1.0]hexane system, the boat conformation is reported to be the most stable. These findings highlight the delicate balance of steric and electronic interactions that govern the three-dimensional structure of these conformationally restricted molecules.
Computational and Mechanistic Investigations of 3 Azabicyclo 3.1.0 Hexane Reactions
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) has emerged as a powerful tool for mapping the intricate reaction pathways involved in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. researchgate.net Researchers have employed various DFT methods, such as M11 and M06-2X, to model the mechanisms of key transformations. researchgate.netbeilstein-journals.orgthieme-connect.com
Control experiments complemented by DFT calculations have also been crucial in distinguishing between competing reaction pathways, for example, in ruthenium-catalyzed reactions where substrate-dependent mechanisms like oxidative cyclometalation or alkyne gem-(H,B)-addition may operate. researchgate.net
Mechanistic Studies of Cycloaddition and Cyclopropanation Reactions
Mechanistic investigations have been central to developing efficient synthetic routes to 3-azabicyclo[3.1.0]hexane derivatives. The two most studied reaction types are cycloadditions and cyclopropanations.
Cycloaddition Reactions: The [3+2] cycloaddition of azomethine ylides with dipolarophiles like cyclopropenes is a cornerstone for constructing the 3-azabicyclo[3.1.0]hexane system. beilstein-journals.orgthieme-connect.com Mechanistic studies have shown that this reaction allows for the creation of spiro-fused derivatives with high stereoselectivity under mild conditions. thieme-connect.combeilstein-journals.org The reaction's chemo- and diastereoselectivity have been demonstrated, for example, in reactions where the cyclopropene (B1174273) double bond shows higher reactivity than other multiple bonds present in the molecule due to ring strain. beilstein-archives.orgbeilstein-journals.org Various catalytic systems, including those based on copper, have been developed to facilitate these cycloadditions, proceeding through steps like Michael addition followed by intramolecular oxidative cyclization. researchgate.net
Cyclopropanation Reactions: This represents another key strategy. Dirhodium(II)-catalyzed intramolecular cyclopropanation of N-allyl enamine carboxylates or intermolecular cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate are well-established methods. acs.orgbohrium.com Mechanistic insights have enabled the optimization of these reactions, allowing for very low catalyst loadings (e.g., 0.005 mol % for dirhodium(II) catalysts). acs.org Other transition metals, including silver, have also been used to catalyze oxidative cyclopropanation of 1,6-enynes, where a silver carbenoid intermediate is proposed to be involved. acs.org
The table below summarizes the optimization of a dirhodium(II)-catalyzed cyclopropanation reaction.
| Entry | Catalyst | Temperature (°C) | Yield (%) |
| 1 | Rh₂(esp)₂ | Room Temp | Low |
| 2 | Rh₂(esp)₂ | 70 | 9-32 |
| 3 | Other Rh(II) | 70 | <10 |
| 4 | Rh₂(esp)₂ | 60-70 | Optimal |
Data adapted from a study on cyclopropanation with ethyl diazoacetate. The 'Optimal' entry reflects conditions identified as most effective in the study. acs.org
Analysis of Electronic Properties and their Influence on Reactivity and Selectivity
The reactivity and selectivity observed in the formation of 3-azabicyclo[3.1.0]hexanes are deeply rooted in the electronic properties of the reacting species. Frontier Molecular Orbital (FMO) theory is frequently used to explain these phenomena. nih.govbeilstein-journals.org
In the context of 1,3-dipolar cycloadditions, the reactions have been identified as being controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the cyclopropene and the Lowest Unoccupied Molecular Orbital (LUMO) of the azomethine ylide (HOMOcyclopropene–LUMOylide controlled). nih.govbeilstein-journals.orgbeilstein-journals.org This orbital interaction dictates the feasibility and rate of the cycloaddition.
Furthermore, computational studies have revealed that the electronic properties of substituents on the cyclopropene ring significantly impact reactivity. beilstein-journals.orgbeilstein-journals.org Electron-withdrawing or donating groups can alter the energy levels of the HOMO and LUMO, thereby influencing how readily the cyclopropene engages with the azomethine ylide. This understanding is critical for substrate selection and for predicting the outcome of reactions with new, un-tested derivatives.
Prediction of Transition State Energies and Stereochemical Outcomes
A significant achievement of computational chemistry in this field is the ability to predict stereochemical outcomes by analyzing transition state (TS) energies. nih.gov The stereoselectivity of a reaction is determined by the energy difference between the transition states leading to different stereoisomers; the product corresponding to the lower energy transition state will be preferentially formed.
For the cycloaddition of 3-methyl-3-phenylcyclopropene (B8295009) to a stable azomethine ylide, DFT calculations have shown that the calculated transition-state energies are fully consistent with the experimentally observed high diastereofacial selectivity. nih.govbeilstein-journals.orgbeilstein-journals.org By comparing the energies of the endo and exo transition states, researchers can predict which diastereomer will be the major product. Ab initio calculations have also successfully explained the observed cis selectivity in the synthesis of certain 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid stereoisomers. acs.org
The following table provides an example of calculated relative Gibbs free energies for a reaction pathway, illustrating how computational data helps to understand the energetic landscape.
| Species | Relative Gibbs Free Energy (kcal/mol) |
| Reagents | 0.0 |
| Transition State (TS1) | +15.2 |
| Intermediate | -5.8 |
| Transition State (TS2) | +21.0 |
| Product | -12.5 |
Note: The values are hypothetical examples based on data representation in mechanistic studies. beilstein-archives.org
This predictive power is invaluable for designing synthetic routes that yield specific stereoisomers of the 3-azabicyclo[3.1.0]hexane scaffold, which is often crucial for biological activity. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
